molecular formula C13H8Cl4S2 B15338424 Bis(3,4-dichlorophenylthio)methane

Bis(3,4-dichlorophenylthio)methane

Cat. No.: B15338424
M. Wt: 370.1 g/mol
InChI Key: PVURINFQLWSBRK-UHFFFAOYSA-N
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Description

Bis(3,4-dichlorophenylthio)methane (CAS: 106241-40-1) is a sulfur-containing aromatic compound characterized by two 3,4-dichlorophenylthio groups bridged by a methane moiety. Its molecular formula is C₁₃H₈Cl₄S₂, with a molecular weight of 228.170 g/mol . The compound’s structure features chlorine substituents at the 3,4-positions of the phenyl rings, which confer high electron-withdrawing effects and influence its physicochemical properties, including hydrolytic stability and volatility. It is synthesized via thioetherification reactions, often involving dichlorothiophenol derivatives and silane intermediates under optimized conditions .

Properties

Molecular Formula

C13H8Cl4S2

Molecular Weight

370.1 g/mol

IUPAC Name

1,2-dichloro-4-[(3,4-dichlorophenyl)sulfanylmethylsulfanyl]benzene

InChI

InChI=1S/C13H8Cl4S2/c14-10-3-1-8(5-12(10)16)18-7-19-9-2-4-11(15)13(17)6-9/h1-6H,7H2

InChI Key

PVURINFQLWSBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCSC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3,4-dichlorophenylthio)methane typically involves the reaction of 3,4-dichlorothiophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylthio groups and the central methane carbon atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dichlorophenylthio)methane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3,4-dichlorophenylthio)methane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(3,4-dichlorophenylthio)methane involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components. The specific molecular targets and pathways involved are still under investigation and may vary depending on the context of its use .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound Name CAS Number Vc (Molecular Volume) log₁₀WS (Hydrolysis Constant) Molecular Weight (g/mol)
This compound 106241-40-1 0.852 -7.42 228.170
Caryophyllenyl acetate 120-671-3 0.852 N/A N/A
2,3,4-Trifluorobenzoic acid ester 83-355-6 0.852 N/A N/A
Silane, (docosyloxy)trimethyl 42449-18-3 N/A -7.43 N/A
Succinic acid, phenyl ester 124-485-6 N/A N/A 228.140

Key Observations:

  • Molecular Volume (Vc): this compound shares a Vc of 0.852 with caryophyllenyl acetate and 2,3,4-trifluorobenzoic acid ester, despite differing in functional groups. This suggests comparable molecular packing or volatility in certain solvents .
  • Hydrolytic Stability (log₁₀WS): The compound’s log₁₀WS of -7.42 is nearly identical to trimethylsilane derivatives (e.g., -7.43 for Silane, (docosyloxy)trimethyl), indicating similar resistance to hydrolysis despite structural dissimilarity. This stability may arise from the sulfur atoms’ low polarity and chlorine substituents’ steric hindrance .
  • Molecular Weight: At 228.170 g/mol, it is marginally heavier than succinic acid esters (228.140 g/mol), likely due to sulfur’s higher atomic mass compared to oxygen in ester linkages .

Structural and Functional Analogues

  • Chlorinated Thioethers vs. Silanes: While silanes (e.g., 3,4-dichlorophenylthio(trimethyl)silane) exhibit comparable hydrolytic stability, their synthesis often requires specialized reagents like hexamethyldisilazane, whereas this compound may utilize simpler thiol intermediates .
  • Chlorinated vs. Fluorinated Derivatives: The 2,3,4-trifluorobenzoic acid ester shares this compound’s Vc but differs in electronegativity; fluorine’s stronger electron-withdrawing effects could reduce thermal stability compared to chlorine .

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